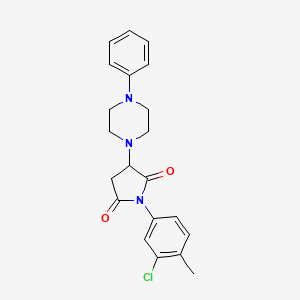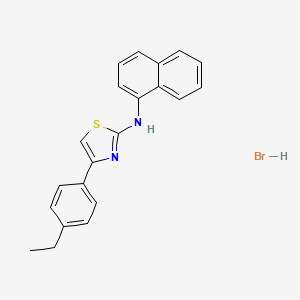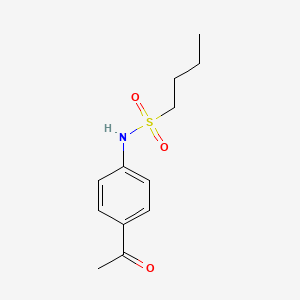![molecular formula C13H20N2O2 B4988832 4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)
4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, commonly known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of HEPP is not fully understood. However, it has been suggested that HEPP exerts its biological effects by modulating various signaling pathways in cells. For instance, HEPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. HEPP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
HEPP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HEPP can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that HEPP can reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease. HEPP has also been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
HEPP has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. HEPP is also readily available from commercial sources. However, HEPP has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous systems. HEPP can also be toxic at high concentrations, which can affect the interpretation of experimental results.
未来方向
Several future directions for HEPP research can be identified. One area of research is the development of HEPP-based drugs for the treatment of various diseases. Another area of research is the investigation of HEPP as a potential agricultural fungicide. Additionally, the use of HEPP as a building block for the synthesis of novel materials and polymers is an area of growing interest. Finally, further studies are needed to elucidate the mechanism of action of HEPP and to identify its potential therapeutic targets.
Conclusion
In conclusion, HEPP is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of HEPP and to translate this knowledge into practical applications.
合成方法
HEPP can be synthesized through a multi-step process involving the reaction of 4-chloromethylphenol with 2-hydroxyethylpiperazine in the presence of a base. The resulting intermediate is then further reacted with a reducing agent to yield HEPP.
科学研究应用
HEPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HEPP has been shown to possess anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Parkinson's disease and Alzheimer's disease. In agriculture, HEPP has been used as a fungicide to protect crops from fungal infections. In material science, HEPP has been utilized as a building block for the synthesis of novel polymers and materials.
属性
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-1-3-13(17)4-2-12/h1-4,16-17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCMMXBDUDFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)


![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988810.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)

